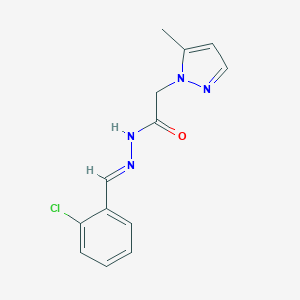![molecular formula C18H17ClN2O5S B443420 Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443420.png)
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrobenzoyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl group followed by its attachment to the benzothiophene core.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the nitrobenzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiophene core may also play a role in binding to proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5-(diethylcarbamoyl)-4-methyl-3-thiophenecarboxylate
- Ethyl 2-{3-[(4-chloro-2-nitrobenzoyl)amino]-4-methylphenoxy}propanoate
- Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core, along with the nitrobenzoyl and ethyl ester groups, gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H17ClN2O5S |
|---|---|
Peso molecular |
408.9g/mol |
Nombre IUPAC |
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O5S/c1-2-26-18(23)15-12-5-3-4-6-14(12)27-17(15)20-16(22)11-8-7-10(19)9-13(11)21(24)25/h7-9H,2-6H2,1H3,(H,20,22) |
Clave InChI |
LOCAWJXUWZHQLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-{4-nitrophenyl}acetamide](/img/structure/B443339.png)


![ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B443344.png)


![N'-[1-(4-aminophenyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B443349.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-{3-[(4-fluorophenyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B443351.png)
![N-(3-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B443352.png)


![(4E)-5-amino-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443358.png)

